![molecular formula C24H22N6O3 B7706101 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7706101.png)
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Mechanism of Action
The mechanism of action of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, some studies have suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the anti-inflammatory activity of this compound may be due to its ability to inhibit the NF-κB signaling pathway. The antimicrobial activity of this compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
Studies have shown that 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been found to have antimicrobial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used for a variety of research purposes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been described in several research papers. One of the most commonly used methods involves the reaction of 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde with pyridine-3-carbohydrazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain the final compound.
Scientific Research Applications
The potential applications of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in the field of medicinal chemistry have been extensively studied. This compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-30(32)22-15-19(24-26-23(27-33-24)20-7-4-10-25-16-20)8-9-21(22)29-13-11-28(12-14-29)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRNDEPXOKQPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CN=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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